3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (3-methylstyryl)boronate
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Overview
Description
3-Methyl-beta-styrylboronic acid pinacol ester: is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a styryl moiety, which is further substituted with a methyl group. The pinacol ester group enhances the stability and solubility of the compound, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of a styrylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the Miyaura borylation, where a styryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Methyl-beta-styrylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like ethanol or toluene.
Major Products Formed:
Oxidation: 3-Methyl-beta-styrylboronic acid.
Reduction: 3-Methyl-beta-styrene.
Substitution: Various substituted styrenes depending on the coupling partner used.
Scientific Research Applications
Chemistry: 3-Methyl-beta-styrylboronic acid pinacol ester is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability.
Industry: In the industrial sector, 3-Methyl-beta-styrylboronic acid pinacol ester is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-beta-styrylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester group, which facilitate the formation of the new bond.
Comparison with Similar Compounds
- 4-Methyl-beta-styrylboronic acid pinacol ester
- 3-Methyl-2-butenylboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Comparison: 3-Methyl-beta-styrylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. For instance, the presence of the methyl group at the beta position enhances its stability and makes it less prone to oxidation. Additionally, the pinacol ester group provides better solubility and handling properties compared to other boronic acid derivatives.
Properties
Molecular Formula |
C15H23BO3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[(E)-2-(3-methylphenyl)ethenyl]borinic acid |
InChI |
InChI=1S/C15H23BO3/c1-12-7-6-8-13(11-12)9-10-16(18)19-15(4,5)14(2,3)17/h6-11,17-18H,1-5H3/b10-9+ |
InChI Key |
FHYVLGRSRZVTBM-MDZDMXLPSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC(=C1)C)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C=CC1=CC=CC(=C1)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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